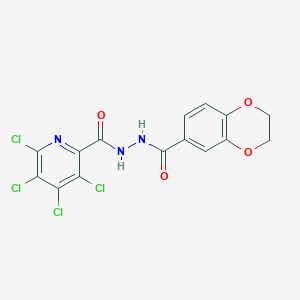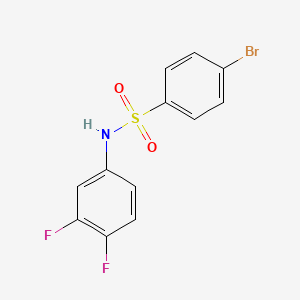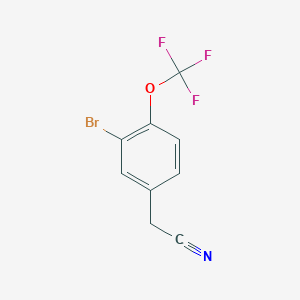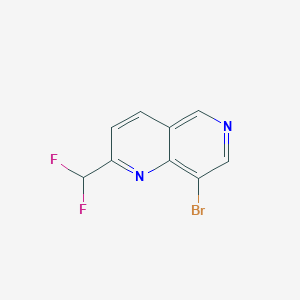![molecular formula C19H22N6O4S B2941542 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide CAS No. 1396855-52-9](/img/structure/B2941542.png)
4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide: is a complex organic molecule that falls under the category of heterocyclic compounds. It features a tetrahydropyrimido[4,5-d]pyrimidine core, which is a fused double-ring structure, along with a sulfonamide group. This compound exhibits interesting chemical properties that make it a subject of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the pyrimido[4,5-d]pyrimidine core through a cyclization reaction, followed by the introduction of the cyclopentyl group and the sulfonamide moiety. This process may involve conditions such as high temperatures, acidic or basic environments, and the use of specific catalysts to drive the reactions to completion.
Industrial Production Methods: For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the development of more efficient catalytic systems, the use of continuous flow reactors, and the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions: 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles can be used in these reactions. The conditions may vary depending on the desired outcome but typically include controlled temperatures and pH levels.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxide or sulfone derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
科学研究应用
Chemistry: In chemistry, 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and the development of novel synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or interaction with biomolecules. Its structure suggests it could act as a scaffold for drug design and development.
Medicine: In the medical field, research focuses on the compound's pharmacological properties, including its potential therapeutic effects and mechanisms of action. It may be explored for its efficacy in treating certain diseases or conditions.
Industry: Industrially, the compound might be used in the development of new materials, catalysts, or chemical processes. Its unique structure could impart desirable properties to products in fields such as pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The precise mechanism of action for 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways. The sulfonamide group is known for its ability to mimic natural substrates or inhibitors, potentially blocking or modifying the activity of enzymes.
相似化合物的比较
Unique Features: Compared to other compounds with similar structures, 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide stands out due to its specific combination of a tetrahydropyrimido[4,5-d]pyrimidine core and a sulfonamide group. This unique arrangement offers a balance of hydrophobic and hydrophilic properties, influencing its solubility, reactivity, and biological interactions.
Similar Compounds: Other compounds with similar structures include:
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, affecting their properties and applications.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely studied for their pharmacological properties, serving as antibiotics, diuretics, or enzyme inhibitors.
By examining and comparing such compounds, researchers can better understand the unique advantages and potential applications of this compound. This knowledge can drive further innovation in both scientific research and industrial applications.
属性
IUPAC Name |
4-[2-[(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c20-30(28,29)14-7-5-12(6-8-14)9-10-21-18-22-11-15-16(23-18)24-19(27)25(17(15)26)13-3-1-2-4-13/h5-8,11,13H,1-4,9-10H2,(H2,20,28,29)(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCFVXAZYBXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)
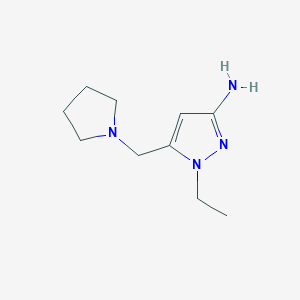
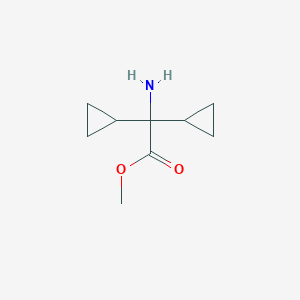
![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)
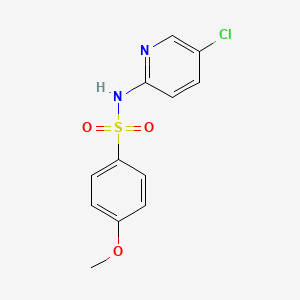
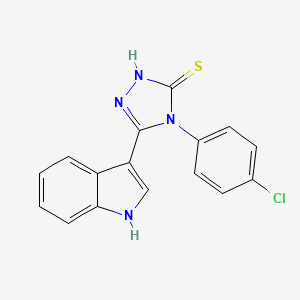

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
